N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a pyridinyl group at position 5, a 2-methoxyphenyl group at position 1, and a carboxamide-linked 3,5-dimethylisoxazole methyl group at position 2. The compound’s synthesis likely involves Huisgen cycloaddition for triazole formation, followed by regioselective substitutions .
Properties
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methoxyphenyl)-5-pyridin-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-13-15(14(2)30-25-13)12-23-21(28)19-20(16-8-6-7-11-22-16)27(26-24-19)17-9-4-5-10-18(17)29-3/h4-11H,12H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAVCDMSEXZXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: It can be employed in the study of biological pathways and interactions, particularly those involving its functional groups.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to bind to specific sites, modulating biological pathways and eliciting desired responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity necessitates comparison with analogues sharing key pharmacophoric elements: triazole, pyridine, and substituted aromatic moieties. Below is a comparative analysis:
Key Observations
Bioactivity Potential: The target compound’s triazole-pyridine-isoxazole architecture is distinct from triazine-based analogues (e.g., ), which prioritize π-π interactions. Triazole derivatives are often associated with kinase inhibition due to their ability to mimic ATP’s adenine moiety .
Solubility and Polarity: The carboxamide group in the target compound enhances solubility compared to non-polar substituents in triazine analogues (e.g., ). This may improve bioavailability in aqueous environments.
Synthetic Complexity : The target compound’s regioselective synthesis contrasts with pyrimidine-tetrazole hybrids (e.g., ), which require multi-step coupling and cyclization.
Computational Predictions
Machine learning models (e.g., XGBoost) predict physicochemical properties such as logP and aqueous solubility. For the target compound:
- Predicted logP : ~2.1 (moderate lipophilicity, comparable to triazine analogues ).
- Aqueous Solubility : ~0.05 mg/mL (higher than coumarin-pyrimidine hybrids due to carboxamide ).
Toxicological Considerations
Pyridine-containing analogues may exhibit cytochrome P450 inhibition, necessitating further in vitro assays .
Biological Activity
The compound N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its immunomodulatory effects, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This indicates a complex arrangement that includes an oxazole ring and a triazole moiety, which are known to impart various biological properties.
Immunomodulatory Effects
Research has indicated that compounds containing isoxazole and triazole derivatives exhibit significant immunomodulatory properties. For instance, studies have shown that certain isoxazole derivatives can regulate immune functions by modulating cytokine production and T-cell activation.
Key Findings:
- Inhibition of TNF-alpha Production: The compound demonstrated inhibitory effects on TNF-alpha production in human blood cultures, suggesting its potential as an anti-inflammatory agent .
- T-cell Modulation: Similar compounds have been reported to increase the percentage of mature CD4+ and CD8+ T cells in murine models, indicating a role in enhancing cellular immunity .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have also been studied.
Research Insights:
- Antitumor Activity: In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through caspase activation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF7 | 20 | Caspase activation |
| A549 | 25 | Cell cycle arrest |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:
- Lupus Nephritis Model: In animal models of lupus nephritis, related compounds have shown efficacy in reducing glomerulonephritis symptoms by inhibiting inflammatory pathways .
- Autoimmune Diseases: Isoxazole derivatives have been used to modulate immune responses in autoimmune conditions by downregulating pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
